Cas no 1263286-07-2 (Methyl 5-acetyl-2-bromobenzoate)
Methyl 5-acetyl-2-bromobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-acetyl-2-bromobenzoate
- 1 week
- AK141320
- 5-ACETYL-2-BROMO-BENZOIC ACID METHYL ESTER
- FCH1362154
- ST2407269
- AX8281507
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- MDL: MFCD17676597
- Inchi: 1S/C10H9BrO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3
- InChI Key: XPHIAVRWXRZWGE-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C(C(C([H])([H])[H])=O)=C([H])C=1C(=O)OC([H])([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 240
- XLogP3: 3.2
- Topological Polar Surface Area: 43.4
Experimental Properties
- Density: 1.468±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.41 g/l) (25 º C),
Methyl 5-acetyl-2-bromobenzoate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
Methyl 5-acetyl-2-bromobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CO652-1g |
Methyl 5-acetyl-2-bromobenzoate |
1263286-07-2 | 98% | 1g |
864.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CO652-5g |
Methyl 5-acetyl-2-bromobenzoate |
1263286-07-2 | 98% | 5g |
3930CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CO652-100mg |
Methyl 5-acetyl-2-bromobenzoate |
1263286-07-2 | 98% | 100mg |
279CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CO652-250mg |
Methyl 5-acetyl-2-bromobenzoate |
1263286-07-2 | 98% | 250mg |
620CNY | 2021-05-07 | |
| Chemenu | CM160279-1g |
methyl 5-acetyl-2-bromobenzoate |
1263286-07-2 | 95+% | 1g |
$135 | 2021-06-16 | |
| Chemenu | CM160279-5g |
methyl 5-acetyl-2-bromobenzoate |
1263286-07-2 | 95+% | 5g |
$365 | 2021-06-16 | |
| Chemenu | CM160279-10g |
methyl 5-acetyl-2-bromobenzoate |
1263286-07-2 | 95+% | 10g |
$580 | 2021-06-16 | |
| Chemenu | CM160279-25g |
methyl 5-acetyl-2-bromobenzoate |
1263286-07-2 | 95+% | 25g |
$1111 | 2021-06-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56005-5g |
Methyl 5-acetyl-2-bromobenzoate |
1263286-07-2 | 98% | 5g |
¥2112.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56005-1g |
Methyl 5-acetyl-2-bromobenzoate |
1263286-07-2 | 98% | 1g |
¥460.0 | 2024-07-18 |
Methyl 5-acetyl-2-bromobenzoate Suppliers
Methyl 5-acetyl-2-bromobenzoate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on Methyl 5-acetyl-2-bromobenzoate
Methyl 5-acetyl-2-bromobenzoate (CAS No. 1263286-07-2): An Overview of Its Synthesis, Properties, and Applications
Methyl 5-acetyl-2-bromobenzoate (CAS No. 1263286-07-2) is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a bromo substituent, an acetyl group, and an ester functionality. These functional groups contribute to its diverse reactivity and potential applications in various scientific domains.
The synthesis of methyl 5-acetyl-2-bromobenzoate typically involves a multi-step process that begins with the bromination of a suitable aromatic compound, followed by acetylation and esterification reactions. One common synthetic route involves the bromination of salicylic acid to form 5-bromo-2-hydroxybenzoic acid, which is then acetylated to produce 5-acetyl-2-bromobenzoic acid. The final step involves the esterification of this intermediate with methanol to yield the desired product. This synthetic pathway has been well-documented in the literature and is widely used due to its efficiency and scalability.
In terms of physical properties, methyl 5-acetyl-2-bromobenzoate is a crystalline solid with a melting point typically ranging from 80°C to 85°C. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). The compound's solubility in these solvents makes it suitable for various chemical reactions and analytical techniques.
The spectroscopic properties of methyl 5-acetyl-2-bromobenzoate have been extensively studied using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). IR spectroscopy reveals characteristic peaks corresponding to the C=O stretch of the acetyl group, the C-O stretch of the ester group, and the C-Br stretch. NMR spectroscopy provides detailed information about the molecular structure, with distinct signals for the methyl, aromatic, and acetyl protons. Mass spectrometry confirms the molecular weight and helps identify any impurities or by-products present in the sample.
In recent years, methyl 5-acetyl-2-bromobenzoate has found applications in various areas of research. One notable application is in the synthesis of biologically active compounds. For example, this compound serves as an important intermediate in the preparation of certain antitumor agents and anti-inflammatory drugs. The bromo substituent can be readily displaced by nucleophiles in palladium-catalyzed cross-coupling reactions, making it a valuable building block for constructing complex molecular architectures.
Another area where methyl 5-acetyl-2-bromobenzoate has shown promise is in materials science. The presence of both electron-withdrawing and electron-donating groups in its structure makes it suitable for use in organic electronics and photovoltaic devices. Research has demonstrated that derivatives of this compound exhibit excellent charge transport properties and can be used to enhance the performance of organic solar cells.
Furthermore, methyl 5-acetyl-2-bromobenzoate has been investigated for its potential as a fluorescent probe. The combination of its aromatic core and functional groups allows for fine-tuning of its photophysical properties through chemical modification. This makes it a useful tool for studying biological processes at the molecular level.
In conclusion, methyl 5-acetyl-2-bromobenzoate (CAS No. 1263286-07-2) is a multifaceted compound with a wide range of applications in synthetic chemistry, pharmaceutical research, materials science, and bioanalytical chemistry. Its unique structural features and versatile reactivity make it an important molecule for further exploration and development in these fields.
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